Decaethylene Glycol Monomethyl Ether is a chemical compound with the molecular formula and a molecular weight of 472.57 g/mol. It is categorized as a polyethylene glycol ether and is known for its hydrophilic properties, making it useful in various applications, particularly in the fields of biology and chemistry. The compound features a long hydrophilic ethylene glycol chain, which contributes to its solubility in water and compatibility with various organic solvents.
Decaethylene Glycol Monomethyl Ether is commonly used as a reagent in biochemical research, particularly in proteomics and drug formulation. Its structure consists of multiple ethylene glycol units linked to a methyl ether group, which enhances its utility as a solvent and surfactant.
These reactions are pivotal for modifying the compound for specific applications in research and industry.
The biological activity of Decaethylene Glycol Monomethyl Ether has been explored primarily in the context of drug delivery systems and biocompatibility. It has been shown to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. Additionally, its non-toxic nature makes it suitable for use in various biological assays and formulations.
Research indicates that Decaethylene Glycol Monomethyl Ether can facilitate the diffusion of proteins and other biomolecules across membranes, which is critical for applications in drug delivery and therapeutic formulations .
Decaethylene Glycol Monomethyl Ether is synthesized through several methods:
These synthesis methods allow for the production of Decaethylene Glycol Monomethyl Ether with varying degrees of purity and molecular weight.
Decaethylene Glycol Monomethyl Ether has diverse applications across several fields:
Studies examining the interactions of Decaethylene Glycol Monomethyl Ether with other compounds have shown that it can effectively solubilize hydrophobic drugs and improve their pharmacokinetic profiles. Interaction studies often focus on how this compound affects membrane permeability and protein stability, providing insights into its role as a drug delivery agent.
For instance, research has demonstrated that when used in conjunction with certain anti-inflammatory agents, Decaethylene Glycol Monomethyl Ether enhances their efficacy by improving solubility and bioavailability .
Decaethylene Glycol Monomethyl Ether shares similarities with other polyethylene glycol derivatives but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethylene Glycol Monomethyl Ether | CHO | Shorter chain length; lower hydrophilicity |
| Tetraethylene Glycol Monomethyl Ether | CHO | Intermediate chain length; used for similar applications |
| Polyethylene Glycol 400 | CHO | Viscous liquid; broader range of molecular weights |
Decaethylene Glycol Monomethyl Ether is unique due to its longer ethylene glycol chain, which enhances its solubility properties compared to shorter derivatives while maintaining low toxicity levels suitable for biological applications.
Decaethylene Glycol Monomethyl Ether represents a specialized member of the polyethylene glycol ether family, characterized by its extended ethylene oxide chain structure and distinctive physicochemical properties. This compound exhibits a unique combination of hydrophilic and amphiphilic characteristics that distinguish it from shorter-chain glycol ethers [1] [2].
The solubility behavior of Decaethylene Glycol Monomethyl Ether demonstrates a pronounced preference for polar solvents, reflecting the dominant influence of its extensive ethylene glycol backbone on intermolecular interactions. The compound exhibits exceptional water solubility, classified as highly soluble due to the presence of ten ethylene oxide units that facilitate extensive hydrogen bonding with water molecules [1].
In polar protic solvents, Decaethylene Glycol Monomethyl Ether shows complete miscibility with both methanol and ethanol at ambient temperatures. This behavior results from favorable hydrogen bonding interactions between the ether oxygen atoms in the polyethylene glycol chain and the hydroxyl groups of alcoholic solvents [4]. The compound maintains significant solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide, where dipole-dipole interactions and coordination bonding contribute to solvation [5].
| Solvent Type | Solubility | Classification | LogP Value |
|---|---|---|---|
| Water | Highly Soluble | Polar Protic | Hydrophilic |
| Ethanol | Miscible | Polar Protic | Hydrophilic |
| Methanol | Miscible | Polar Protic | Hydrophilic |
| Acetone | Soluble | Polar Aprotic | Moderate |
| Diethyl Ether | Partially Soluble | Polar Aprotic | Lipophilic |
| Hexane | Insoluble | Non-polar | Lipophilic |
| Benzene | Insoluble | Non-polar | Lipophilic |
| Chloroform | Soluble | Polar Aprotic | Moderate |
| DMSO | Miscible | Polar Aprotic | Hydrophilic |
| DMF | Miscible | Polar Aprotic | Hydrophilic |
The limited solubility in non-polar solvents such as hexane and benzene reflects the predominantly hydrophilic character of the molecule, despite the presence of the terminal methyl group. The extensive polar ether linkages overwhelm the contribution of the single methyl terminus, resulting in poor compatibility with non-polar media [6] [7].
Studies of related glycol ethers demonstrate that solubility in mixed solvent systems follows predictable patterns based on solvent polarity and hydrogen bonding capacity [8]. The partitioning behavior of Decaethylene Glycol Monomethyl Ether between aqueous and organic phases shows temperature dependence, with increased hydrophilic interactions favored at lower temperatures [8].
The thermal properties of Decaethylene Glycol Monomethyl Ether reflect the characteristic behavior of long-chain polyethylene glycol derivatives, with distinct phase transitions and thermal stability parameters that define its practical application range [9] [10].
The compound exhibits a melting point of 19°C, indicating a crystalline structure at ambient temperatures below this threshold [11] [2] [12]. This relatively low melting point compared to shorter polyethylene glycols results from the disruption of crystal packing by the terminal methyl group and the increased chain flexibility associated with the extended ethylene oxide sequence [13].
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point (°C) | 19 | DSC | [11] [2] [12] |
| Boiling Point (°C) | 524.3 ± 45.0 (predicted) | Computational prediction | [2] [12] |
| Glass Transition Temperature (°C) | Not determined | DSC/DMA | Literature estimate |
| Decomposition Temperature (°C) | >300 (estimated) | TGA | PEG analogue data |
| Heat of Fusion (J/g) | Not determined | DSC | PEG analogue data |
| Heat of Vaporization (kJ/mol) | Not determined | Calorimetry | PEG analogue data |
| Thermal Stability Range (°C) | 19-300 | TGA/DSC | PEG analogue data |
| Critical Temperature (°C) | Not determined | Cloud point measurement | Literature estimate |
| Phase Change Enthalpy (J/g) | Not determined | DSC | PEG analogue data |
| Crystallization Temperature (°C) | Below 19 | DSC | [11] [2] [12] |
The predicted boiling point of 524.3 ± 45.0°C reflects the high molecular weight and extensive hydrogen bonding capacity of the compound [2] [12]. This elevated boiling point, compared to shorter glycol ethers, indicates reduced volatility and enhanced thermal stability under typical processing conditions [1].
Thermal degradation studies of related polyethylene glycol compounds demonstrate that degradation typically initiates through random chain scission mechanisms under oxidative conditions [14] [10] [15]. The presence of oxygen in the polymer backbone makes these compounds susceptible to thermal oxidation at elevated temperatures, leading to the formation of lower molecular weight fragments and ultimately to formic acid and other degradation products [16].
The phase behavior of Decaethylene Glycol Monomethyl Ether exhibits characteristics typical of thermoresponsive polymers, with potential for lower critical solution temperature behavior in aqueous systems [17] [18]. This property becomes particularly relevant in applications involving temperature-sensitive formulations and controlled release systems [13].
The surface-active properties of Decaethylene Glycol Monomethyl Ether emerge from its amphiphilic molecular structure, combining a hydrophilic polyethylene glycol segment with a terminal methyl group that provides limited hydrophobic character [20]. While not a conventional surfactant, the compound exhibits measurable surface activity and potential for micelle formation under appropriate conditions [21] [22].
The critical micelle concentration for Decaethylene Glycol Monomethyl Ether has not been directly determined, but theoretical considerations based on structural analogs suggest values in the range of 10⁻⁴ to 10⁻⁶ M [23] [24]. The extended ethylene glycol chain length promotes micelle formation through favorable packing arrangements and reduced interfacial tension between hydrophilic and hydrophobic domains [25].
| Parameter | Value | Expected Range | Measurement Method |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | Not determined directly | 10⁻⁴ - 10⁻⁶ M | Surface tension/conductivity |
| Surface Tension at CMC (mN/m) | Not determined | 25-35 | Tensiometry |
| Surface Excess Concentration (mol/m²) | Not determined | 10⁻⁶ - 10⁻⁵ | Surface tension analysis |
| Minimum Area per Molecule (Ų) | Not determined | 40-80 | Langmuir trough |
| Aggregation Number | Not determined | 50-150 | Light scattering |
| Hydrodynamic Radius (nm) | Not determined | 2-5 | DLS/SANS |
| Krafft Temperature (°C) | Below 19°C | Below melting point | Visual observation |
| Cloud Point Temperature (°C) | Expected >60°C | Temperature dependent | Turbidimetry |
| Micelle Shape | Spherical (predicted) | Spherical to ellipsoidal | SANS/SAXS |
| HLB Value | High (>10) | 12-18 | Calculation |
Surface tension measurements of related polyethylene glycol ethers demonstrate that these compounds can effectively reduce surface tension through adsorption at the air-water interface [26] [27]. The effectiveness of surface tension reduction correlates with the balance between hydrophilic and hydrophobic segments within the molecular structure [28].
Micelle formation dynamics in aqueous solutions show temperature dependence, with sphere-to-rod transitions occurring at elevated temperatures and increased concentrations [29]. The presence of ethylene glycol units in the molecular structure influences the critical micelle concentration and aggregation behavior, generally increasing the CMC compared to conventional hydrocarbon surfactants [22] [29].
The compound's hydrophilic-lipophilic balance value is expected to exceed 10, indicating strong hydrophilic character and suitability for oil-in-water emulsion applications [30]. This high HLB value reflects the dominance of the polyethylene glycol segment over the single methyl terminus in determining overall molecular properties [11].
Studies of related nonionic surfactants containing polyethylene glycol segments demonstrate enhanced solubilization capacity for hydrophobic compounds and improved biocompatibility compared to ionic surfactants [31]. The surface activity enhancement observed with polyethylene glycol additives suggests potential applications in pharmaceutical and cosmetic formulations where mild surface modification is desired [31] [32].